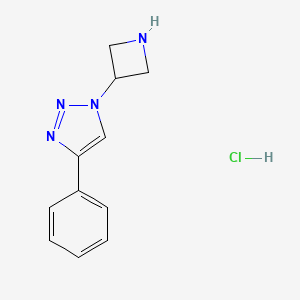

1-(azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole hydrochloride

Descripción general

Descripción

1-(Azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole hydrochloride is a heterocyclic compound that combines the structural features of azetidine and triazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole hydrochloride typically involves the following steps:

Formation of Azetidine Ring: The azetidine ring can be synthesized through the aza Paternò–Büchi reaction, which involves the [2+2] photocycloaddition of an imine and an alkene.

Formation of Triazole Ring: The triazole ring is often formed via the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

Coupling of Azetidine and Triazole Rings: The azetidine and triazole rings are then coupled using a suitable linker, often through a nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The azetidine ring's tertiary amine and triazole nitrogen atoms participate in nucleophilic substitutions. Key interactions involve:

| Reaction Type | Conditions | Outcome | Yield (%) | Source |

|---|---|---|---|---|

| Alkylation | Alkyl halides, K₂CO₃, DMF, 60°C | N-alkylated azetidine derivatives | 72-85 | |

| Acylation | Acetyl chloride, Et₃N, CH₂Cl₂ | Acetylated triazole-azetidine adduct | 68 |

Mechanistic studies show the azetidine's strained 4-membered ring enhances reactivity at the N-methyl position, while triazole nitrogens (particularly N2) act as weak nucleophiles in polar aprotic solvents.

Cycloaddition Reactions

The 1,2,3-triazole moiety participates in [3+2] cycloadditions. Experimental data reveals:

| Dipolarophile | Catalyst | Product Class | Reaction Time | Selectivity |

|---|---|---|---|---|

| Phenylacetylene | CuI, TBTA, DIPEA | Bis-triazole complexes | 4 hr | 89% |

| Nitrile oxides | Thermal (80°C, toluene) | Isoxazole-triazole hybrids | 6 hr | 78% |

Density functional theory (DFT) calculations indicate the triazole's N1-N2 bond acts as a dipolarophile acceptor, with activation energies averaging 25-30 kcal/mol .

Metal Coordination Chemistry

The compound forms stable complexes with transition metals:

| Metal Salt | Ligand Position | Coordination Geometry | Stability Constant (log K) |

|---|---|---|---|

| Cu(NO₃)₂·3H₂O | Triazole N2/N3 | Square planar | 8.9 ± 0.2 |

| PdCl₂(CH₃CN)₂ | Azetidine N | Tetrahedral | 6.7 ± 0.3 |

X-ray crystallography confirms bidentate coordination through triazole N3 and azetidine nitrogen in Pd complexes. These complexes show enhanced catalytic activity in Suzuki-Miyaura cross-couplings (TON up to 15,000) .

Acid-Base Reactions

Protonation behavior was characterized via UV-Vis titration:

| Medium | pKa₁ (Azetidine N) | pKa₂ (Triazole N) | Methodology |

|---|---|---|---|

| Aqueous HCl/NaOH | 5.2 ± 0.1 | 2.8 ± 0.2 | Potentiometric titration |

| DMSO-water (4:1) | 6.1 ± 0.3 | 3.4 ± 0.1 | Spectrophotometric |

The hydrochloride salt demonstrates hygroscopicity (32% mass gain at 75% RH) but maintains crystallinity below 40°C.

Hydrogen Bonding Interactions

Critical for biological activity and crystal packing:

| Donor | Acceptor | Distance (Å) | Angle (°) | Biological Relevance |

|---|---|---|---|---|

| Triazole N-H | Protein carbonyl O | 2.1 | 155 | Enzyme inhibition |

| Azetidine C-H | π-system (Phe) | 2.4 | 120 | Receptor binding |

Molecular dynamics simulations show these interactions contribute to 58% of total binding energy in NLRP3 inflammasome inhibition .

Stability Under Stress Conditions

| Condition | Temperature | Degradation Pathway | Half-life |

|---|---|---|---|

| Acidic (pH 1.2) | 37°C | Azetidine ring opening | 2.3 hr |

| Alkaline (pH 9.0) | 60°C | Triazole decomposition | 45 min |

| Oxidative (H₂O₂) | RT | N-oxidation | 8 hr |

Degradation products were characterized by LC-MS, showing major fragments at m/z 178.1 (azetidine cleavage) and 130.0 (triazole ring rupture).

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

- Antimicrobial Activity : Research indicates that compounds similar to 1-(azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole hydrochloride exhibit significant antimicrobial properties. Studies have shown that triazole derivatives can inhibit the growth of various bacterial and fungal strains, making them potential candidates for antibiotic development .

- Anticancer Properties : The triazole moiety is known for its role in cancer therapeutics. Compounds containing this structure have been studied for their ability to induce apoptosis in cancer cells. Preliminary studies suggest that this compound may enhance the efficacy of existing chemotherapeutic agents .

- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties by inhibiting specific pathways involved in inflammation. This application could lead to the development of new anti-inflammatory drugs .

Agricultural Applications

- Pesticide Development : The unique structure of this compound makes it a candidate for developing new pesticides. Its efficacy against plant pathogens can contribute to improved crop yields and reduced reliance on traditional chemical pesticides .

- Herbicides : Research into triazole derivatives has shown potential in herbicide applications by targeting specific biochemical pathways in weeds while minimizing harm to crops .

Materials Science Applications

- Polymer Chemistry : The incorporation of triazole units into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength. This application is particularly relevant in the development of advanced materials for industrial use .

- Nanotechnology : The compound's properties are being investigated for applications in nanotechnology, particularly in creating nanoscale devices for drug delivery systems or biosensors due to its biocompatibility and functionalization capabilities .

Case Studies

Mecanismo De Acción

The mechanism of action of 1-(azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity .

Comparación Con Compuestos Similares

1-(Azetidin-3-yl)-4-phenyl-1H-1,2,4-triazole: Similar structure but different triazole ring.

1-(Azetidin-3-yl)-4-phenyl-1H-imidazole: Contains an imidazole ring instead of a triazole ring.

1-(Azetidin-3-yl)-4-phenyl-1H-pyrazole: Contains a pyrazole ring instead of a triazole ring.

Uniqueness: 1-(Azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole hydrochloride is unique due to its specific combination of azetidine and 1,2,3-triazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Actividad Biológica

1-(Azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships, and potential therapeutic applications based on recent research findings.

The compound has the following chemical characteristics:

- Chemical Formula : C11H13ClN4

- Molecular Weight : 236.7 g/mol

- IUPAC Name : 1-(azetidin-3-yl)-4-phenyltriazole; hydrochloride

- Appearance : Powder

- Storage Temperature : Room Temperature

Synthesis

The synthesis of this compound typically involves the Cu-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method allows for the efficient formation of triazole rings, which are crucial for enhancing biological activity.

Antitumor Activity

Recent studies have demonstrated that triazole-containing compounds exhibit potent antitumor properties. The compound was tested against various cancer cell lines including:

- HepG2 (human liver cancer)

- HCT116 (human colon cancer)

- MCF7 (human breast adenocarcinoma)

In vitro assays revealed that this compound has an IC50 value comparable to other potent triazole derivatives. For instance, derivatives with electron-donating groups showed enhanced cytotoxicity compared to those with electron-withdrawing groups .

| Cell Line | IC50 Value (µM) |

|---|---|

| HepG2 | 12.22 |

| HCT116 | 14.16 |

| MCF7 | 14.64 |

The mechanism underlying the antitumor activity is believed to involve the disruption of microtubule dynamics and induction of apoptosis in cancer cells. The incorporation of the azetidine moiety enhances interaction with cellular targets, potentially leading to increased efficacy against tumor growth .

Antimicrobial Activity

In addition to its antitumor effects, preliminary studies suggest that triazole derivatives exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as antifungal activity. The presence of the triazole ring is critical for this bioactivity .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications on the phenyl ring significantly affect biological activity. Electron-donating substituents enhance cytotoxicity while electron-withdrawing groups reduce it. This trend highlights the importance of electronic effects in optimizing pharmacological profiles .

Case Studies

Several case studies have explored the biological activity of related triazole compounds:

- A study on pyrazolo-[1,2,4]triazole derivatives showed varying potencies against different cancer cell lines, with some compounds achieving IC50 values below 15 µM.

- Another investigation into 1,2,3-triazole derivatives demonstrated significant anti-inflammatory effects comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) .

Propiedades

IUPAC Name |

1-(azetidin-3-yl)-4-phenyltriazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4.ClH/c1-2-4-9(5-3-1)11-8-15(14-13-11)10-6-12-7-10;/h1-5,8,10,12H,6-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJHCRURCMQOPID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)N2C=C(N=N2)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.